![molecular formula C23H23ClN2O3S B1139578 Éster diphenylmetílico del ácido 7-amino-8-oxo-3-(cis-prop-1-enil)-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico clorhidrato CAS No. 106447-41-0](/img/structure/B1139578.png)
Éster diphenylmetílico del ácido 7-amino-8-oxo-3-(cis-prop-1-enil)-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride is a useful research compound. Its molecular formula is C23H23ClN2O3S and its molecular weight is 443.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de agentes antibacterianos
Antibióticos betalactámicos: son una clase de antibióticos de amplio espectro que incluyen penicilinas, cefalosporinas y carbapenémicos. Este compuesto, debido a su similitud estructural con los antibióticos betalactámicos, podría investigarse por su eficacia contra bacterias que son resistentes a los antibióticos convencionales. La investigación podría centrarse en su mecanismo de acción, particularmente su interacción con enzimas bacterianas como las betalactamasas que confieren resistencia a las bacterias {svg_1}.
Estudios de inhibición enzimática
El compuesto podría servir como un inhibidor clave en estudios dirigidos a comprender la función de las betalactamasas. Estas enzimas son responsables de la resistencia a los antibióticos, y los inhibidores pueden ayudar en el diseño de estrategias para superar esta resistencia. Los estudios cinéticos detallados pueden elucidar la eficiencia de unión y la potencia inhibitoria del compuesto {svg_2}.
Farmacocinética y dinámica
La investigación puede dirigirse a comprender la farmacocinética (absorción, distribución, metabolismo y excreción) y la farmacodinámica (los efectos y mecanismos de acción) del compuesto. Esto implicaría experimentos complejos in vivo e in vitro para determinar las dosis óptimas y los posibles efectos secundarios {svg_3}.
Síntesis y diseño de fármacos
Como posible precursor en la síntesis de fármacos, este compuesto podría usarse para desarrollar nuevos derivados de cefalosporinas. Se podrían explorar vías sintéticas para modificar el compuesto y mejorar sus propiedades antibacterianas o reducir su potencial para inducir resistencia {svg_4}.
Sondas de biología química
En biología química, el compuesto podría etiquetarse con marcadores fluorescentes u otras sondas para estudiar la síntesis de la pared celular bacteriana. Esta aplicación sería particularmente útil para visualizar la acción de los antibióticos betalactámicos a nivel molecular {svg_5}.
Mapeo del mecanismo de resistencia
El compuesto podría utilizarse en estudios genéticos para mapear los mecanismos de resistencia. Al comprender cómo las bacterias mutan para resistir tales compuestos, se pueden desarrollar nuevas estrategias para prevenir o predecir los patrones de resistencia {svg_6}.
Modelado computacional
Los estudios computacionales podrían utilizar la estructura de este compuesto para modelar las interacciones con las proteínas bacterianas. El acoplamiento molecular y las simulaciones de dinámica podrían predecir cómo las modificaciones del compuesto afectan su unión a las enzimas diana {svg_7}.
Ensayos bioquímicos
Se podrían diseñar ensayos bioquímicos para probar la eficacia del compuesto contra una variedad de cepas bacterianas. Estos ensayos proporcionarían datos valiosos sobre el espectro de actividad y podrían conducir al desarrollo de una nueva clase de antibióticos {svg_8}.
Propiedades
Número CAS |
106447-41-0 |
|---|---|
Fórmula molecular |
C23H23ClN2O3S |
Peso molecular |
443.0 g/mol |
Nombre IUPAC |
benzhydryl 7-amino-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H22N2O3S.ClH/c1-2-9-17-14-29-22-18(24)21(26)25(22)19(17)23(27)28-20(15-10-5-3-6-11-15)16-12-7-4-8-13-16;/h2-13,18,20,22H,14,24H2,1H3;1H |
Clave InChI |
BZFZFEUVSJDIEZ-UHFFFAOYSA-N |
SMILES |
CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES canónico |
CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Orn8]-Urotensin II](/img/structure/B1139498.png)
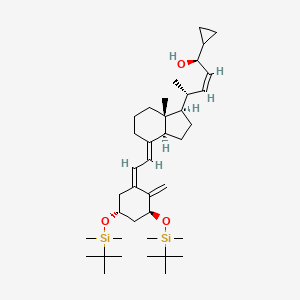
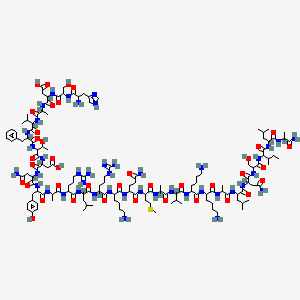
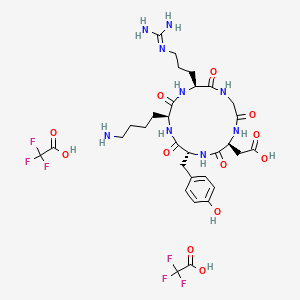
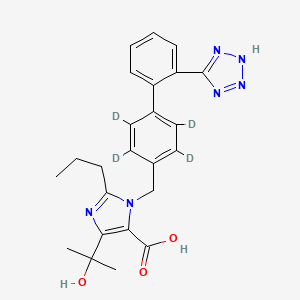
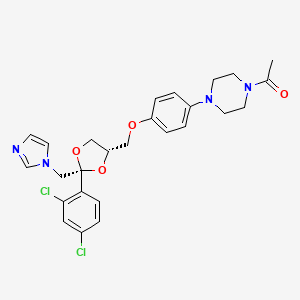
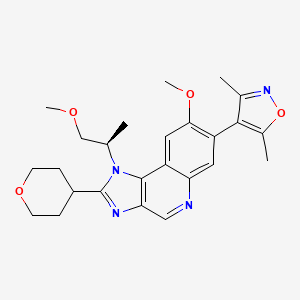

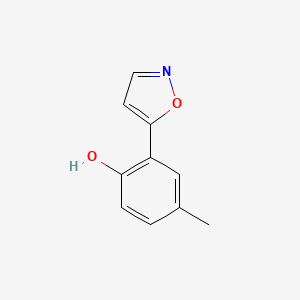
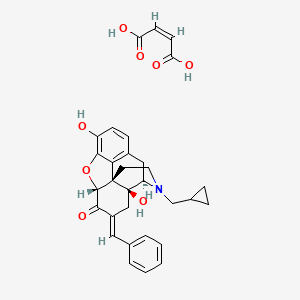

![but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1139518.png)
